rac 4-Nitro Deprenyl-d3 Hydrochloride
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Overview
Description
(rac)-4-Nitro Deprenyl-d3 (hydrochloride) is a deuterated form of Deprenyl, also known as Selegiline. This compound is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. The deuterium labeling in (rac)-4-Nitro Deprenyl-d3 (hydrochloride) enhances its stability and allows for detailed metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-4-Nitro Deprenyl-d3 (hydrochloride) typically involves the deuteration of Deprenyl. The process begins with the preparation of the intermediate compound, which is then subjected to deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (rac)-4-Nitro Deprenyl-d3 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
(rac)-4-Nitro Deprenyl-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium azide and sodium methoxide are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(rac)-4-Nitro Deprenyl-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways.
Biology: Employed in the study of enzyme kinetics and inhibition mechanisms.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.
Industry: Used in the development of pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
(rac)-4-Nitro Deprenyl-d3 (hydrochloride) exerts its effects by irreversibly inhibiting monoamine oxidase B (MAO-B). This inhibition leads to an increase in dopamine levels in the brain, which is beneficial in the treatment of Parkinson’s disease. The compound binds to the active site of MAO-B, preventing the breakdown of dopamine and other monoamines.
Comparison with Similar Compounds
Similar Compounds
Selegiline: The non-deuterated form of (rac)-4-Nitro Deprenyl-d3 (hydrochloride).
Rasagiline: Another MAO-B inhibitor with similar therapeutic effects.
Safinamide: A reversible MAO-B inhibitor with additional mechanisms of action.
Uniqueness
(rac)-4-Nitro Deprenyl-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its metabolic stability and allows for more precise studies of its pharmacokinetics and pharmacodynamics. This makes it a valuable tool in both research and clinical settings.
Properties
Molecular Formula |
C13H17ClN2O2 |
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Molecular Weight |
271.76 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-4-9-14(3)11(2)10-12-5-7-13(8-6-12)15(16)17;/h1,5-8,11H,9-10H2,2-3H3;1H/i3D3; |
InChI Key |
QMZXXMVBTPEPMS-FJCVKDQNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Canonical SMILES |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(C)CC#C.Cl |
Origin of Product |
United States |
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